molecular formula C27H25FN2O4S B2872837 2-(3-((3,4-dimethylphenyl)sulfonyl)-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-(4-ethylphenyl)acetamide CAS No. 866897-62-3

2-(3-((3,4-dimethylphenyl)sulfonyl)-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-(4-ethylphenyl)acetamide

Cat. No.: B2872837
CAS No.: 866897-62-3
M. Wt: 492.57
InChI Key: RLMHXZRPWHGJAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-((3,4-dimethylphenyl)sulfonyl)-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C27H25FN2O4S and its molecular weight is 492.57. The purity is usually 95%.
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Scientific Research Applications

Structural Aspects and Fluorination Effects

Studies on structurally related compounds, such as quinoline and isoquinoline derivatives, shed light on their potential scientific applications, including the formation of salt and inclusion compounds. For example, research into the structural aspects of amide-containing isoquinoline derivatives reveals their ability to form gels and crystalline solids upon treatment with mineral acids, indicating their relevance in material science and pharmaceutical formulation (Karmakar et al., 2007). Fluorination, a common modification in pharmaceutical chemistry to enhance drug properties, has been explored in compounds like 2-chloro-3-formylquinolines, highlighting the method's effectiveness in improving biological activity and solubility, pertinent to drug synthesis (Kidwai et al., 1999).

Anticancer Activity

The incorporation of sulfonamide and fluorine groups into quinoline derivatives has been linked to enhanced cytotoxic activity against cancer cell lines, as demonstrated by certain novel sulfonamide derivatives. These compounds exhibit potent anticancer activity, suggesting their utility in developing new therapeutic agents (Ghorab et al., 2015). Another study on α-aminophosphonate derivatives with a 2-oxoquinoline structure reports significant antitumor activities against various cancer cell lines, indicating the potential of such compounds in cancer research (Fang et al., 2016).

Antimicrobial and Antifungal Properties

The synthesis and biological evaluation of new quinazolinone-based derivatives as potent dual inhibitors for VEGFR-2 and EGFR tyrosine kinases highlight their relevance in targeting key pathways in cancer and other diseases. Such compounds have demonstrated effectiveness in vitro against human cancer cell lines, underscoring their potential in drug discovery and development (Riadi et al., 2021). Additionally, derivatives of 6,7-dihaloquinolones with mercapto groups have shown promise in antimicrobial and antifungal applications, further expanding the scope of scientific research into quinoline derivatives (Al-Masoudi, 2003).

Properties

IUPAC Name

2-[3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25FN2O4S/c1-4-19-6-9-21(10-7-19)29-26(31)16-30-15-25(27(32)23-14-20(28)8-12-24(23)30)35(33,34)22-11-5-17(2)18(3)13-22/h5-15H,4,16H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMHXZRPWHGJAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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